1-[(3-FLUOROPHENYL)METHYL]-3-{[(3-METHOXYPHENYL)AMINO]METHYL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE
Overview
Description
1-[(3-FLUOROPHENYL)METHYL]-3-{[(3-METHOXYPHENYL)AMINO]METHYL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-FLUOROPHENYL)METHYL]-3-{[(3-METHOXYPHENYL)AMINO]METHYL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluorobenzylamine with 3-methoxybenzylamine in the presence of a suitable catalyst to form the intermediate, which is then cyclized to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry principles can be applied to minimize waste and reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[(3-FLUOROPHENYL)METHYL]-3-{[(3-METHOXYPHENYL)AMINO]METHYL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
1-[(3-FLUOROPHENYL)METHYL]-3-{[(3-METHOXYPHENYL)AMINO]METHYL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(3-FLUOROPHENYL)METHYL]-3-{[(3-METHOXYPHENYL)AMINO]METHYL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Another triazole derivative with potential bioactive properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities.
Uniqueness
1-[(3-FLUOROPHENYL)METHYL]-3-{[(3-METHOXYPHENYL)AMINO]METHYL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE stands out due to its unique combination of fluorine and methoxy substituents, which can enhance its biological activity and specificity. This makes it a valuable compound for further research and development in various fields .
Properties
IUPAC Name |
2-[(3-fluorophenyl)methyl]-5-[(3-methoxyanilino)methyl]-4H-1,2,4-triazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2/c1-24-15-7-3-6-14(9-15)19-10-16-20-17(23)22(21-16)11-12-4-2-5-13(18)8-12/h2-9,19H,10-11H2,1H3,(H,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFVDEJLEYYCCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCC2=NN(C(=O)N2)CC3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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